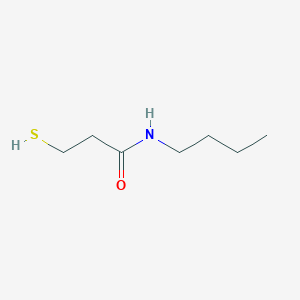![molecular formula C15H12O2 B14370142 2-[(Furan-2-yl)methyl]naphthalen-1-ol CAS No. 92496-36-1](/img/structure/B14370142.png)
2-[(Furan-2-yl)methyl]naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]naphthalen-1-ol typically involves the reaction of 1-naphthol with furan-2-carbaldehyde under basic conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base, with the reaction mixture being stirred at elevated temperatures . The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 1-naphthol attacks the aldehyde group of furan-2-carbaldehyde, followed by dehydration to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-[(Furan-2-yl)methyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-[(Furan-2-yl)methyl]naphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of estrogen receptors (ERs) in breast cancer cells, leading to reduced cell proliferation and tumor growth . Additionally, the compound may interfere with other signaling pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
Neo-tanshinlactone: A structurally related compound with notable anti-tumor activity.
Furan-2-ylmethanethiol: Another furan-containing compound with distinct chemical properties and applications.
Uniqueness
2-[(Furan-2-yl)methyl]naphthalen-1-ol stands out due to its unique combination of a naphthalene and furan ring system, which imparts specific chemical reactivity and biological activity. Its selective anti-tumor activity, particularly against breast cancer cell lines, distinguishes it from other similar compounds .
属性
CAS 编号 |
92496-36-1 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
2-(furan-2-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H12O2/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-9,16H,10H2 |
InChI 键 |
SXGZZKOBTKWQQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


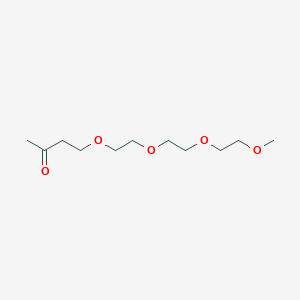
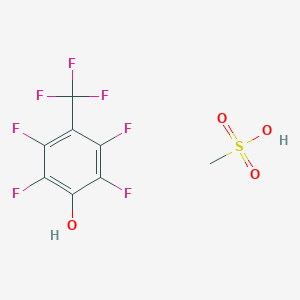

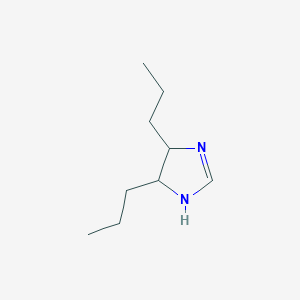
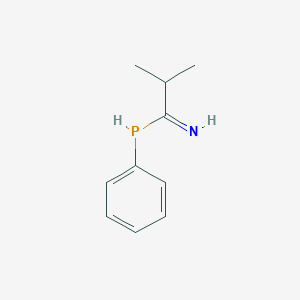
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
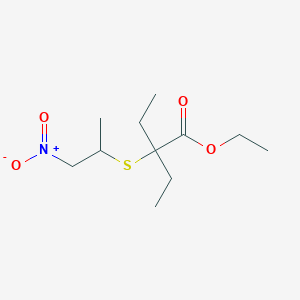
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
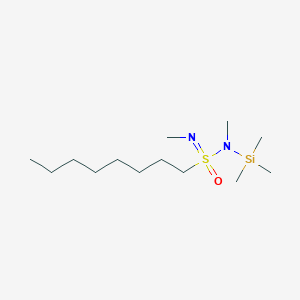
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
